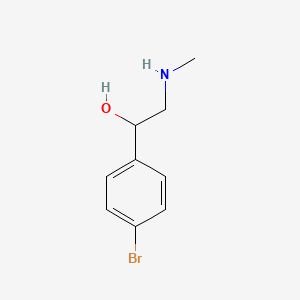
1-(4-Bromophenyl)-2-methylaminoethanol
Descripción general
Descripción
1-(4-Bromophenyl)-2-methylaminoethanol (1-4BP2MAE) is an organic compound with a range of interesting properties and potential applications. It is a derivative of the amino acid alanine, with a bromine atom attached to the phenyl ring. Its structure is that of a small, polar molecule, making it soluble in both polar and non-polar solvents. It is also relatively stable, making it suitable for a variety of laboratory experiments and industrial applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 1-(4-Bromophenyl)-2-methylaminoethanol is related to the broader class of compounds involved in various chemical synthesis and material science applications. An example closely related to this compound is 2-Fluoro-4-bromobiphenyl, which serves as a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. Such compounds are studied for their practical synthesis methods, considering the cost and safety of the involved materials and procedures. For instance, a practical method for the synthesis of 2-Fluoro-4-bromobiphenyl was developed to overcome the high cost and safety concerns associated with previous methods, highlighting the ongoing research to optimize chemical synthesis routes for such compounds (Qiu et al., 2009).
Environmental Impact and Toxicology
Compounds similar to this compound, such as tribromophenols, are studied for their environmental presence and impact. For example, 2,4,6-Tribromophenol is extensively produced and utilized as an intermediate in the synthesis of brominated flame retardants and as a degradation product of these substances. Research focuses on its concentrations in both abiotic and biotic environments, including toxicokinetics and toxicodynamics, to address the gaps in knowledge regarding its environmental behavior and impact (Koch & Sures, 2018).
Chemosensors and Analytical Applications
Research into compounds related to this compound extends into the development of chemosensors. For example, 4-Methyl-2,6-diformylphenol (DFP) is an important platform for developing chemosensors for detecting various analytes, demonstrating the versatility of phenolic compounds in analytical chemistry. The high selectivity and sensitivity of DFP-based chemosensors for metal ions, anions, and neutral molecules underline the importance of such compounds in developing new analytical tools (Roy, 2021).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to interact with various enzymes and receptors
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and activity of the target molecules, thereby influencing cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, including those involved in oxidative stress and cellular metabolism
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight and lipophilicity, suggest that it may be well-absorbed and distributed throughout the body . The compound’s metabolism and excretion would likely involve enzymatic transformations and renal clearance, respectively .
Result of Action
Based on the reported activities of structurally similar compounds, it may exert effects such as modulation of enzyme activity, alteration of cellular signaling pathways, and influence on cellular metabolism
Action Environment
The action, efficacy, and stability of 1-(4-Bromophenyl)-2-methylaminoethanol may be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-(methylamino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11-6-9(12)7-2-4-8(10)5-3-7/h2-5,9,11-12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGFPJXPRUNQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283659 | |
| Record name | 1-(4-Bromophenyl)-2-methylaminoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40587-07-3 | |
| Record name | 1-(4-Bromophenyl)-2-methylaminoethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40587-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-2-methylaminoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromophenyl)-2-(methylamino)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



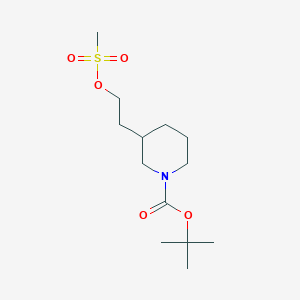
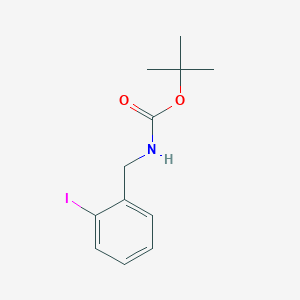

![3-Pyridinecarboxylic acid, 2-amino-6-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-4-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3265460.png)
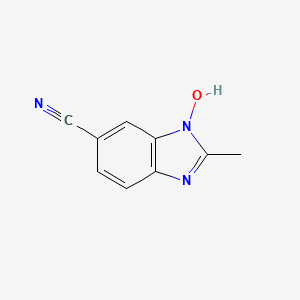

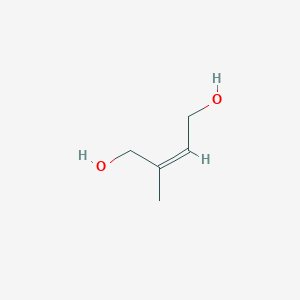



amine hydrochloride](/img/structure/B3265508.png)
